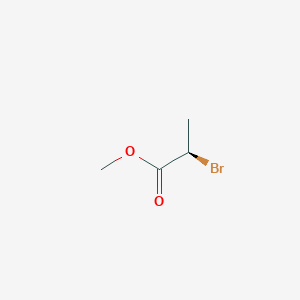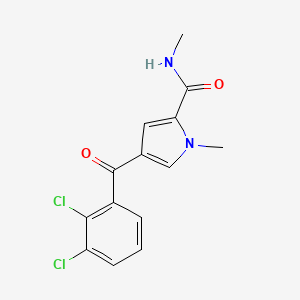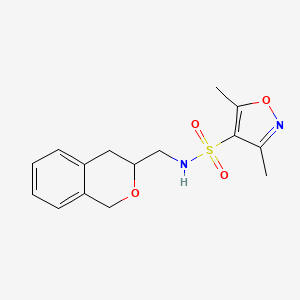
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide, also known as SMM-189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the melanocortin 4 receptor (MC4R), which is involved in the regulation of energy balance and metabolism. In
Aplicaciones Científicas De Investigación
Antibacterial Effects and Clinical Trials
Sulfonamides, including N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide, have been extensively studied for their antibacterial properties. Clinical trials have demonstrated their efficacy in treating infections caused by bacteria. For example, a clinical trial involving the antibacterial combination of sulfamoxole and trimethoprim highlighted their compatibility and effectiveness in treating infections without significant side effects (Etzel & Wesenberg, 1976)[(https://consensus.app/papers/trial-combination-sulfamoxoletrimethoprim-3123sixth-etzel/251fa530a9f2592998dda856086faa07/?utm_source=chatgpt)].
Urinary Tract Infections and Urolithiasis
Sulfonamides have been used to treat long-standing or complicated urinary and genital tract infections. However, their application must be cautious, especially in patients with specific urinary conditions, to avoid complications such as urolithiasis. A case reported a 91-year-old male developing N4-acetyl-sulfamethoxazole stones after prolonged treatment with cotrimoxazole, highlighting the need for careful use (Lee & Huang, 1998)[(https://consensus.app/papers/acetyl-sulfamethoxazole-stone-forgotten-complication-lee/43ecbb907ea154f2912dd33b0ee7583f/?utm_source=chatgpt)].
Tuberculosis Treatment
Sulfonamides have shown potential in treating tuberculosis, especially in cases where Mycobacterium tuberculosis is sensitive to trimethoprim-sulfamethoxazole (TMP-SMX). This opens avenues for considering sulfonamides in treating multi-drug-resistant tuberculosis, suggesting further research into their application in tuberculosis treatment could be beneficial (Forgacs et al., 2009)[(https://consensus.app/papers/tuberculosis-trimethoprimsulfamethoxazole-forgacs/3d1b8ee5d1185eb3a32c5c5ed0220f4f/?utm_source=chatgpt)].
Hypersensitivity Reactions
The study of sulfonamides has also extended into understanding the mechanisms behind hypersensitivity reactions. The acetylation phenotype, particularly slow acetylation, has been associated with an increased risk of hypersensitivity reactions to sulfonamides, offering insights into patient-specific treatment considerations (Rieder et al., 1991)[(https://consensus.app/papers/prominence-acetylator-phenotype-among-patients-rieder/62a285d7a3ce5329b974a903e3bc0e54/?utm_source=chatgpt)].
Environmental Impact
Research into sulfonamides has also considered their environmental impact, particularly regarding their presence in indoor and outdoor air and dust. Studies have investigated the occurrence, partitioning, and potential human exposure to perfluorinated alkyl sulfonamides, shedding light on the environmental footprint of these compounds (Shoeib et al., 2005)[(https://consensus.app/papers/perfluorinated-sulfonamides-indoor-dust-occurrence-shoeib/493d62a9fb44567d83294a2115537986/?utm_source=chatgpt)].
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-15(11(2)21-17-10)22(18,19)16-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHIVPSSKLGCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2588482.png)
![2-((4-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588483.png)
![2-[4-(2-{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}propanoyl)piperazin-1-yl]pyrimidine](/img/structure/B2588486.png)

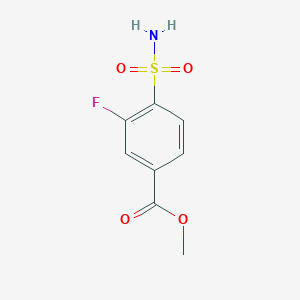

![N-(2-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2588493.png)

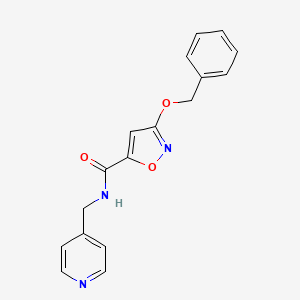

![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2588500.png)
